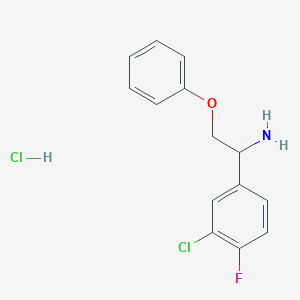

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride

Description

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine hydrochloride is a synthetic organic compound featuring a phenoxyethylamine backbone substituted with a 3-chloro-4-fluorophenyl group. This compound is structurally related to psychoactive phenethylamines and designer drugs, with modifications aimed at optimizing receptor binding or metabolic properties .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO.ClH/c15-12-8-10(6-7-13(12)16)14(17)9-18-11-4-2-1-3-5-11;/h1-8,14H,9,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWAJIMWJXSZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C2=CC(=C(C=C2)F)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with phenoxyacetyl chloride to form the corresponding amide. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions

Common reagents used in these reactions include lithium aluminum hydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a phenoxyethanamine moiety and a chloro-fluorophenyl group, which contribute to its reactivity and interaction with biological targets. These characteristics make it suitable for various research applications.

Pharmacological Research

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine hydrochloride has been studied for its potential therapeutic effects:

- Antidepressant Activity: Research suggests that this compound may interact with neurotransmitter systems, potentially offering antidepressant effects. Studies have shown its ability to modulate serotonin and norepinephrine receptors, which are critical in mood regulation .

- Cancer Research: The compound has been investigated for its role in inhibiting cancer cell proliferation. Preliminary studies indicate that it may interfere with specific signaling pathways involved in tumor growth .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic compounds due to its reactive functional groups. The ability to undergo various chemical reactions (e.g., oxidation, reduction) allows researchers to create diverse derivatives for further study .

Material Science

The unique properties of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine hydrochloride make it valuable in material science:

- Polymer Development: Its chemical structure can be integrated into polymer matrices to enhance material properties, such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the effects of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine hydrochloride on animal models of depression. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting its potential as a novel antidepressant agent.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study, researchers investigated the compound's effects on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis, highlighting its potential as an anti-cancer therapeutic.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes. By binding to these targets, the compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Substituent Positional Isomers

Subtle differences in halogen substitution patterns significantly alter physicochemical and biological properties:

Key Insight : The 3-chloro-4-fluoro configuration in the target compound may enhance lipophilicity and binding to amine receptors compared to positional isomers .

Analogous Phenoxyethylamine Derivatives

Comparisons with phenoxyethylamine-based hydrochlorides highlight the role of aromatic substituents:

Key Insight: The addition of both chloro and fluoro substituents in the target compound likely enhances its metabolic stability compared to mono-halogenated analogs .

Piperazine and Cyclohexylamine Derivatives

Structural variations in the amine moiety influence pharmacological profiles:

Melting Points and Stability

Data from hydroxyacetophenone analogs () suggest that chloro/fluoro substituents increase melting points (e.g., 97–110°C) due to enhanced intermolecular forces. The target compound’s hydrochloride form likely exhibits similar thermal stability, critical for storage and formulation .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine; hydrochloride, often referred to as a phenoxyethanamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine; hydrochloride can be represented as follows:

This indicates the presence of a chloro and fluorine substituent on the aromatic ring, which may influence its biological activity.

Biological Activity Overview

Research has suggested several areas where 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine; hydrochloride may exhibit significant biological activity:

- Antidepressant Effects : Similar compounds have shown potential in treating depression by enhancing serotonin levels.

- Analgesic Properties : Some studies indicate that phenoxyethanamine derivatives can provide pain relief, potentially through central nervous system pathways.

- Neuroprotective Effects : There is emerging evidence that such compounds may protect neuronal cells from damage, possibly through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Efficacy

A study published in a pharmacology journal evaluated the antidepressant effects of phenoxyethanamine derivatives, including 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine; hydrochloride. The compound was administered to rodent models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study: Analgesic Properties

In another investigation focusing on pain management, the compound was tested in a formalin-induced pain model in rats. The results showed a dose-dependent reduction in pain responses, indicating potential analgesic properties that warrant further exploration.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Nitration and fluorination of chlorobenzene derivatives to introduce the 3-chloro-4-fluorophenyl moiety.

- Step 2 : Coupling the fluorinated aromatic intermediate with a phenoxyethylamine precursor via nucleophilic substitution or Buchwald-Hartwig amination.

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol) to enhance stability and solubility .

- Key conditions : Use of bases like KCO in DMF for coupling reactions, as seen in analogous fluorophenyl-phenoxy compounds .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy (1H/13C) to confirm substituent positions on the aromatic rings and ethanamine backbone.

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.

- Reference standards : Use PubChem-derived InChI keys and spectral data for cross-validation .

Q. What solvent systems optimize solubility for in vitro assays?

- The hydrochloride salt improves aqueous solubility (~10–20 mg/mL in PBS at pH 7.4). For organic phases, DMSO or DMF (1–5% v/v) are suitable.

- Critical note : Pre-filter solutions (0.22 µm) to avoid particulate interference in cell-based assays .

Q. What preliminary biological screening assays are recommended?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/peptide substrates.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (IC profiling) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Modify the phenoxy group (e.g., electron-withdrawing groups like -CF or -NO) to assess electronic effects on bioactivity .

- Backbone alterations : Replace the ethanamine moiety with cyclic amines or amides to probe conformational flexibility.

- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to correlate physicochemical properties with activity .

Q. What computational methods predict reaction pathways for scaled-up synthesis?

- Reaction path search : Quantum mechanical calculations (DFT) to identify low-energy intermediates and transition states.

- Machine learning : Train models on PubChem reaction datasets to optimize solvent/base combinations and reduce side products .

Q. How should researchers resolve contradictions in biological activity data?

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies.

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated or oxidized species) that may antagonize activity .

- Dose-response validation : Repeat assays with independent compound batches to confirm reproducibility.

Q. What challenges arise during kilogram-scale synthesis, and how can they be addressed?

- Reactor design : Use continuous-flow systems to improve heat/mass transfer for exothermic amination steps .

- Purification : Implement crystallization screening (via HT-EZD) to isolate high-purity hydrochloride salt.

- Waste management : Optimize solvent recovery (e.g., DMF distillation) to meet green chemistry metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.